molecular formula C18H37BrN2 B3053103 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide CAS No. 50938-57-3

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide

Cat. No. B3053103
CAS RN: 50938-57-3
M. Wt: 361.4 g/mol
InChI Key: BXUXSYUFVQOCNP-UHFFFAOYSA-M
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Description

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide is a chemical compound with a complex structure. It belongs to the class of ionic liquids (ILs), which are designer solvents known for their unique properties and applications. This particular compound exhibits interesting features due to its low melting point and potential as a magnetic IL in the molten state .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (also known as Dodeca-DABCO-Cl ) with potassium tetrakis(isothiocyanato)cobaltate(II) (K2[Co(NCS)4]). The reaction yields the desired bromide compound, where the cobalt(II) ion coordinates with the N atoms of the DABCO cations and isothiocyanate ions .


Molecular Structure Analysis

The title compound, [Co(C18H37N2)2(NCS)4] , features a cobalt(II) ion positioned at the origin of the triclinic unit cell. It is coordinated by two trans-oriented 1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane (DABCO+) cations, each carrying n-dodecyl chains. Additionally, four isothiocyanate ions complete the distorted octahedral coordination environment around the CoII ion. Non-classical hydrogen bonding between filamentous molecules leads to the formation of layers parallel to (001) .

properties

IUPAC Name

1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h2-18H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXSYUFVQOCNP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511867
Record name 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide

CAS RN

50938-57-3
Record name 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Reactant of Route 5
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Reactant of Route 6
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide

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